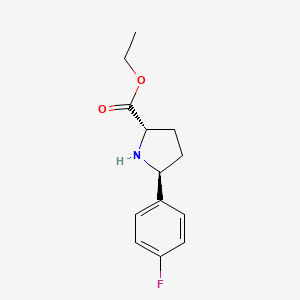

Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate

Description

Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a fluorinated aromatic substituent at the 5-position and an ethyl ester group at the 2-position. The (2S,5S) stereochemistry imparts distinct conformational and electronic properties, making it relevant in medicinal chemistry and asymmetric synthesis . Pyrrolidine scaffolds are widely explored for their biological activity, particularly in targeting enzymes like proteases or kinases. The 4-fluorophenyl group enhances lipophilicity and may influence binding interactions in biological systems .

Properties

IUPAC Name |

ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c1-2-17-13(16)12-8-7-11(15-12)9-3-5-10(14)6-4-9/h3-6,11-12,15H,2,7-8H2,1H3/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOOFZWQLXTMLV-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@H](N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : CHFNO

- Molecular Weight : 225.24 g/mol

This compound features a pyrrolidine ring with a carboxylate and a fluorophenyl substituent, which are essential for its biological activity.

This compound has been studied for its role as a potential agonist in various biological pathways. Its structural properties suggest that it may interact with specific receptors or enzymes, leading to various pharmacological effects.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, in studies involving murine models, compounds with similar structures demonstrated significant tumor growth inhibition. One study reported that a related compound showed up to 100% regression in tumor size when administered at specific dosages .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored. In vitro studies have shown that derivatives of pyrrolidine compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, certain derivatives exhibited selectivity indices indicating their potency against COX-2 compared to COX-1 .

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound and its analogs:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrrolidine Core

Key structural analogues differ in aromatic substituents, ester groups, or stereochemistry.

Key Observations :

- Aromatic Substituents: The 4-fluorophenyl group (target compound) enhances metabolic stability compared to non-fluorinated analogues (e.g., phenylpropanol in ). Bromophenyl derivatives (e.g., 3-bromophenyl in ) may exhibit altered steric effects.

- Ester Groups : Methyl esters (e.g., ) typically show faster hydrolysis rates than ethyl esters, impacting bioavailability.

Stereochemical and Conformational Differences

- Diastereomers : The (2S,5S) configuration in the target compound contrasts with (2R,5S) diastereomers (e.g., ), which exhibit distinct NMR shifts (e.g., δH 1.28 ppm for ethyl group) and optical rotation ([α]D = -3.6°).

- Enantiomeric Purity: Methyl (2S,3S,4R,5S)-3-Boc-amino-4-nitro-5-(p-tolyl)pyrrolidine-2-carboxylate () has a low enantiomeric excess (35% ee), highlighting challenges in stereoselective synthesis compared to the target compound’s defined (2S,5S) configuration.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate, and what analytical methods validate its stereochemical purity?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution to establish the (2S,5S) configuration. Key steps include:

- Ring-closing metathesis or Mannich reactions to form the pyrrolidine core .

- Fluorophenyl group introduction via Suzuki-Miyaura coupling or Friedel-Crafts alkylation .

- Stereochemical validation using chiral HPLC (e.g., Chiralpak columns) and NMR spectroscopy (e.g., NOE experiments) .

- X-ray crystallography for absolute configuration confirmation, as demonstrated in related pyrrolidine derivatives .

Q. How can researchers optimize reaction yields for introducing the 4-fluorophenyl substituent into the pyrrolidine scaffold?

- Methodological Answer : Yield optimization involves:

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance aryl halide reactivity .

- Temperature control : Reactions often proceed at 80–100°C for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the product .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity and stereochemical outcomes of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states for asymmetric reactions (e.g., enantioselective cyclization) .

- Molecular docking : Predicts binding affinities for biological targets (e.g., enzyme inhibition studies) .

- Reaction path search algorithms : Tools like GRRM or Gaussian optimize reaction conditions by simulating intermediates .

Q. How can contradictory data in stereochemical assignments be resolved for pyrrolidine-based compounds?

- Methodological Answer : Contradictions arise from overlapping NMR signals or impure intermediates. Resolution strategies include:

- Diastereomeric salt formation : Use chiral resolving agents (e.g., tartaric acid) .

- Advanced NMR techniques : 2D-COSY and HSQC to resolve signal overlap .

- Single-crystal X-ray diffraction : Definitive confirmation of stereochemistry .

Q. What safety protocols are critical when handling fluorinated pyrrolidine derivatives, and how do degradation products impact experimental reproducibility?

- Methodological Answer :

- Safety measures :

- Use fume hoods and gloveboxes to avoid inhalation/contact .

- Store under inert gas (argon) to prevent hydrolysis .

- Degradation monitoring :

- LC-MS detects hydrolyzed products (e.g., free carboxylic acids) .

- Thermogravimetric analysis (TGA) identifies thermal decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.